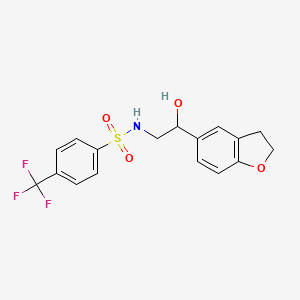

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by a 2,3-dihydrobenzofuran moiety linked via a hydroxyethyl group to the sulfonamide nitrogen. Synthetically, it is prepared through multistep reactions involving coupling of 2,3-dihydrobenzofuran intermediates with activated sulfonamide precursors, as described in a 2024 European patent application . While its exact biological targets remain unspecified in public literature, structural analogs of benzenesulfonamides are frequently explored for kinase inhibition, anti-inflammatory, or antimicrobial applications.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4S/c18-17(19,20)13-2-4-14(5-3-13)26(23,24)21-10-15(22)11-1-6-16-12(9-11)7-8-25-16/h1-6,9,15,21-22H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPCFAINJRWYEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzene sulfonamide moiety, a trifluoromethyl group, and a dihydrobenzofuran derivative. The presence of these functional groups contributes to its unique biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated IC50 values ranging from 6.68 µM to 19.94 µM against lung cancer cell lines such as A549 and NCI-H358 .

Antimicrobial Properties

The compound's antimicrobial efficacy was evaluated using standard broth microdilution methods against both Gram-positive and Gram-negative bacteria. Compounds derived from similar frameworks exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The results suggested that structural modifications could enhance antimicrobial potency .

Binding Affinity to Biological Targets

Investigations into the binding affinity of related compounds to DNA revealed that they preferentially bind to the minor groove of AT-rich sites. This binding mechanism is crucial for their antitumor effects, as it interferes with DNA replication and transcription processes .

Study 1: Antitumor Efficacy in Cell Lines

A study conducted on various benzimidazole derivatives, which share structural similarities with the target compound, showed that certain derivatives had higher antiproliferative activity in 2D culture assays compared to 3D assays. For example, compound 8 demonstrated an IC50 of 8.78 µM in A549 cells in 2D assays but showed a reduced efficacy in 3D formats .

Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity, specific derivatives were tested against E. coli and S. aureus. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

Data Tables

| Activity | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Antitumor | A549 | 8.78 | 2D |

| Antitumor | NCI-H358 | 6.68 | 2D |

| Antimicrobial | E. coli | <10 | Broth Microdilution |

| Antimicrobial | S. aureus | <10 | Broth Microdilution |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- DNA Interaction : Binding to the minor groove of DNA disrupts normal cellular processes.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the benzenesulfonamide class, which includes numerous derivatives with varied substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Trifluoromethyl vs. Fluorinated Chains : The target compound’s -CF₃ group provides moderate lipophilicity compared to heavily fluorinated analogs like [52026-59-2], which are more suited for industrial applications due to extreme hydrophobicity .

Hydroxyethyl vs. Phosphonooxyethyl: The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to [69013-34-9], where the phosphonooxyethyl group introduces ionic character but complicates blood-brain barrier penetration .

Dihydrobenzofuran vs.

Critical Analysis of Structural Impact on Bioactivity

- Dihydrobenzofuran Core : Unlike the planar aromatic systems in chloroacetyl-containing analogs (), the dihydrobenzofuran’s bicyclic structure may reduce metabolic oxidation, enhancing in vivo stability .

- Hydroxyethyl Linker: This group balances solubility and membrane permeability, contrasting with the phosphonooxyethyl group in [69013-34-9], which may limit cellular uptake due to its negative charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.